7-Oxabicyclo[4.1.0]heptan-2-one

Enzymology Biocatalysis Substrate Specificity

7-Oxabicyclo[4.1.0]heptan-2-one (CAS 6705-49-3, molecular formula C₆H₈O₂, molecular weight 112.13 g/mol) is a bicyclic epoxyketone, also known as 2,3-epoxycyclohexanone. Its fused oxirane and cyclohexanone rings confer high ring-strain energy that drives its reactivity as an electrophilic intermediate and a defined enzyme substrate.

Molecular Formula C6H8O2
Molecular Weight 112.13 g/mol
CAS No. 6705-49-3
Cat. No. B1294990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Oxabicyclo[4.1.0]heptan-2-one
CAS6705-49-3
Molecular FormulaC6H8O2
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESC1CC2C(O2)C(=O)C1
InChIInChI=1S/C6H8O2/c7-4-2-1-3-5-6(4)8-5/h5-6H,1-3H2
InChIKeyQKOHEJBTNOEACF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Oxabicyclo[4.1.0]heptan-2-one (CAS 6705-49-3): Supplier Specifications and Chemical Identity for Procurement


7-Oxabicyclo[4.1.0]heptan-2-one (CAS 6705-49-3, molecular formula C₆H₈O₂, molecular weight 112.13 g/mol) is a bicyclic epoxyketone, also known as 2,3-epoxycyclohexanone [1]. Its fused oxirane and cyclohexanone rings confer high ring-strain energy that drives its reactivity as an electrophilic intermediate and a defined enzyme substrate . Commercial specifications confirm a typical purity of 98%, a liquid physical state at room temperature, a density of 1.13 g/mL at 25 °C, and a boiling point of 76–78 °C at 15 mmHg .

Why Generic Substitution of 7-Oxabicyclo[4.1.0]heptan-2-one (CAS 6705-49-3) Fails: Structural Determinants of Reactivity


Substituting 7-Oxabicyclo[4.1.0]heptan-2-one with a generic cyclic ketone or simple epoxide is not functionally equivalent. Its bicyclic architecture imposes an approximately 27 kcal/mol ring-strain, uniquely polarizing the α,β-epoxyketone moiety for regioselective nucleophilic ring-opening . This scaffold is specifically recognized by NADPH-dependent reductases such as BacC, whereas monocyclic cyclohexanones and saturated epoxycyclohexanes are not accepted substrates [1]. Even closely related analogs like 6-methyl-7-oxabicyclo[4.1.0]heptan-2-one alter the steric and electronic environment enough to shift reactivity, making the unsubstituted parent the defined reference compound in enzymatic and synthetic pathway validation [2].

Quantitative Evidence for 7-Oxabicyclo[4.1.0]heptan-2-one (CAS 6705-49-3): Validated Substrate Specificity and Scaffold Utility


Defined Relative Activity as Substrate for 3-Quinuclidinone Reductase BacC

7-Oxabicyclo[4.1.0]heptan-2-one is a validated substrate for the NADPH-dependent 3-quinuclidinone reductase BacC from Microbacterium luteolum JCM 9174, with a quantified relative activity of 27.8% compared to the native substrate 3-quinuclidinone (100%) [1]. In contrast, the related enzyme QNR shows 0% activity with this compound, demonstrating isoform-specific recognition [1].

Enzymology Biocatalysis Substrate Specificity

Physical Property Benchmarks for Reaction Design and Scale-Up

The compound exhibits a measured density of 1.13 g/mL at 25 °C and a boiling point of 76–78 °C at 15 mmHg . These values define its liquid handling and vacuum distillation parameters. In contrast, a substituted derivative, 6-methyl-3-(1-methylethyl)-7-oxabicyclo[4.1.0]heptan-2-one, exhibits a predicted boiling point of approximately 256 °C at 760 mmHg , indicating a substantially lower vapor pressure and different purification requirements.

Process Chemistry Physical Organic Chemistry Scale-Up

Core Scaffold for the Antibiotic Precursor Anticapsin

7-Oxabicyclo[4.1.0]heptan-2-one is reported as an anticapsin analog and represents the core oxygenated bicyclic framework of the natural product anticapsin, a constituent of the dipeptide antibiotic bacilysin . Anticapsin itself is formally (αS,1R,2S,6R)-α-amino-5-oxo-7-oxabicyclo[4.1.0]heptane-2-propanoic acid, in which the 7-oxabicyclo[4.1.0]heptan-2-one unit serves as the electrophilic warhead [1]. The parent epoxyketone is used as a simplified building block to construct anticapsin analogs, a role that substituted derivatives cannot directly fill without additional de novo synthesis of the unsubstituted core.

Medicinal Chemistry Antibiotic Synthesis Natural Product Scaffolds

Validated Application Scenarios for 7-Oxabicyclo[4.1.0]heptan-2-one (CAS 6705-49-3) in Research and Procurement


Biocatalyst Screening for Reductase Isoform Selectivity

Use as a discriminatory substrate to differentiate NADPH-dependent 3-quinuclidinone reductase isoforms (BacC vs. QNR). In assays, 7-oxabicyclo[4.1.0]heptan-2-one yields 27.8% relative activity with BacC but 0% with QNR, providing a functional fingerprint for isoform identification [1].

Synthesis of Anticapsin and Bacilysin Analogs

Employ as a key building block for constructing anticapsin analogs. The unsubstituted 7-oxabicyclo[4.1.0]heptan-2-one core directly corresponds to the electrophilic warhead of anticapsin, the pharmacophore responsible for the antibiotic activity of bacilysin .

Reaction Development and Process Scale-Up Studies

Utilize as a model strained epoxyketone for optimizing nucleophilic ring-opening reactions, epoxide rearrangements, and reductive transformations. Its defined physical properties (density 1.13 g/mL, bp 76–78 °C at 15 mmHg) facilitate reproducible liquid handling and purification method development [2].

Enzymatic Mechanism and Substrate Specificity Investigations

Employ as a defined substrate for NADPH-dependent reductases to study ketone reduction mechanisms. Its acceptance by BacC but not QNR allows researchers to probe the structural determinants of substrate recognition in the 3-quinuclidinone reductase family [1].

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